2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid
CAS No.: 1211616-43-1
Cat. No.: VC2806752
Molecular Formula: C15H11ClO4
Molecular Weight: 290.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211616-43-1 |
|---|---|
| Molecular Formula | C15H11ClO4 |
| Molecular Weight | 290.7 g/mol |
| IUPAC Name | 2-[4-(2-chlorobenzoyl)phenoxy]acetic acid |
| Standard InChI | InChI=1S/C15H11ClO4/c16-13-4-2-1-3-12(13)15(19)10-5-7-11(8-6-10)20-9-14(17)18/h1-8H,9H2,(H,17,18) |
| Standard InChI Key | JHGKJSHUSJPYCM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)Cl |
Introduction
Physical and Chemical Properties
Structural Characteristics
2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid features a phenoxy group connected to an acetic acid moiety, with a 2-chlorobenzoyl substituent at the para position of the phenoxy ring. The presence of the chlorine atom at the ortho position of the benzoyl ring contributes significantly to the compound's chemical reactivity and biological properties.
Basic Identification Information
Table 1 summarizes the key identification parameters of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid:
| Parameter | Value |
|---|---|
| CAS Number | 1211616-43-1 |
| Molecular Formula | C₁₅H₁₁ClO₄ |
| Molecular Weight | 290.7 g/mol |
| IUPAC Name | 2-[4-(2-chlorobenzoyl)phenoxy]acetic acid |
| Synonyms | 2-{4-[(2-chlorophenyl)carbonyl]phenoxy}acetic acid; LYB61643 |
| Create Date | 2010-06-21 |
| Modify Date | 2025-02-22 |
Computed Chemical Descriptors
The compound possesses several important chemical descriptors that facilitate its identification and characterization:
| Descriptor | Value |
|---|---|
| InChI | InChI=1S/C15H11ClO4/c16-13-4-2-1-3-12(13)15(19)10-5-7-11(8-6-10)20-9-14(17)18/h1-8H,9H2,(H,17,18) |
| InChIKey | JHGKJSHUSJPYCM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)Cl |
| Physical Appearance | White powder |
Synthesis Methods
General Synthetic Routes
The synthesis of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid typically involves acylation reactions, particularly Friedel-Crafts acylation. A common synthetic pathway involves the reaction of 2-chlorobenzoyl chloride with phenolic compounds under controlled conditions. The choice of solvent and reaction temperature significantly affects the yield and purity of the final product.
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid is likely influenced by:
Comparison with Related Compounds
Table 2 compares 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Primary Application |
|---|---|---|---|---|
| 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid | C₁₅H₁₁ClO₄ | 290.7 | 2-chloro on benzoyl ring | Potential herbicide/pharmaceutical intermediate |
| 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric acid) | C₁₇H₁₅ClO₄ | 318.75 | 4-chloro on benzoyl ring, 2-methyl groups on acetic acid | Lipid-lowering medication |
| [4-Chloro-2-(chloromethyl)phenoxy]acetic acid | C₉H₈Cl₂O₃ | 235.06 | Chloromethyl group, no benzoyl moiety | Herbicide intermediate |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 221.04 | Two chlorine atoms, no benzoyl moiety | Commercial herbicide |
Analytical Methods for Identification and Quantification
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) can be used for the analysis of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid, similar to methods developed for related phenoxyacetic acid derivatives. For instance, analytical methods for 2,4-dichlorophenoxyacetic acid that could be adapted include:
Spectroscopic Identification
X-ray powder diffraction (XRPD) patterns can be useful for identifying crystal forms of phenoxyacetic acid derivatives, as demonstrated with the related compound 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid . Nuclear Magnetic Resonance (NMR) spectroscopy would also provide valuable structural confirmation.
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